1-(3-Ethylpyridin-4-yl)ethan-1-amine
Overview
Description
1-(3-Ethylpyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by the presence of an ethyl group attached to the pyridine ring at the 3-position and an ethanamine group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpyridin-4-yl)ethan-1-amine typically involves the alkylation of 3-ethylpyridine with an appropriate ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Ethylpyridin-4-yl)ethan-1-amine is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-(3-Ethylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpyridin-4-yl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
1-(3-Propylpyridin-4-yl)ethan-1-amine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
1-(3-Ethylpyridin-4-yl)ethan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. The ethyl group can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets and its overall behavior in chemical reactions .
Properties
IUPAC Name |
1-(3-ethylpyridin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8-6-11-5-4-9(8)7(2)10/h4-7H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKZXRJWDVUQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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